molecular formula C21H30N2O4 B248431 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one

3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one

Cat. No. B248431
M. Wt: 374.5 g/mol
InChI Key: TZZFHXBYAWECQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one, also known as CPP or CPP-115, is a synthetic compound that belongs to the class of gamma-aminobutyric acid (GABA) analogs. It was developed as a potential treatment for various neurological and psychiatric disorders, including addiction, anxiety, and epilepsy. CPP-115 has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively investigated.

Mechanism of Action

3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 acts as a GABA aminotransferase inhibitor, which increases the availability of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing GABA levels, 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 can reduce excitatory neurotransmission and promote a state of calmness and relaxation.
Biochemical and Physiological Effects
3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 has been shown to increase GABA levels in the brain, which can lead to a reduction in seizure activity and a decrease in drug-seeking behavior. It has also been shown to have anxiolytic and anticonvulsant effects in animal models. Additionally, 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 has been shown to improve cognitive function and memory in preclinical studies.

Advantages and Limitations for Lab Experiments

3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be produced on a large scale. It has also been extensively studied in preclinical models, which can provide a solid foundation for further research. However, one limitation of 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 is that its effects may vary depending on the specific animal model or experimental conditions used.

Future Directions

There are several areas of research that could be explored further with 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115. One potential avenue is the development of 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 as a treatment for substance abuse disorders. It has shown promising results in preclinical models of addiction and could be further studied as a potential therapy for drug addiction. Additionally, the effects of 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 on cognitive function and memory could be explored further, as it may have potential as a treatment for cognitive disorders such as Alzheimer's disease. Finally, the mechanism of action of 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 could be further investigated to better understand its effects on neuronal activity and neurotransmitter systems.

Synthesis Methods

3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 can be synthesized by reacting cyclopentylmagnesium bromide with 4-(3,4-dimethoxybenzoyl)piperazine in the presence of a palladium catalyst. The resulting intermediate is then treated with propionyl chloride to yield 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115. The synthesis process is relatively simple and can be conducted on a large scale.

Scientific Research Applications

3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 has been studied extensively in preclinical models of addiction, anxiety, and epilepsy. It has been shown to increase GABA levels in the brain, which can lead to a reduction in excitatory neurotransmission and a decrease in seizure activity. 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.

properties

Product Name

3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one

Molecular Formula

C21H30N2O4

Molecular Weight

374.5 g/mol

IUPAC Name

3-cyclopentyl-1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C21H30N2O4/c1-26-18-9-8-17(15-19(18)27-2)21(25)23-13-11-22(12-14-23)20(24)10-7-16-5-3-4-6-16/h8-9,15-16H,3-7,10-14H2,1-2H3

InChI Key

TZZFHXBYAWECQH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.